An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzonitrile for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-Chloro-2-hydroxybenzonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 4-Chloro-2-hydroxybenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.
Introduction and Chemical Identity
4-Chloro-2-hydroxybenzonitrile, a bifunctional aromatic compound, possesses a unique electronic and structural profile arising from the interplay of its hydroxyl, chloro, and cyano substituents. These functional groups impart a specific reactivity profile that makes it an intriguing building block for the synthesis of more complex molecular architectures. Its structural isomers, such as 2-chloro-4-hydroxybenzonitrile and 4-chloro-3-hydroxybenzonitrile, exhibit distinct physical and chemical properties, underscoring the importance of precise positional chemistry in this class of compounds.
The accurate identification of 4-Chloro-2-hydroxybenzonitrile is crucial for any research or development endeavor. The compound is systematically named 4-chloro-2-hydroxybenzonitrile according to IUPAC nomenclature.[1]
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Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-2-hydroxybenzonitrile is fundamental for its application in synthesis and for predicting its behavior in biological systems.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO | [1] |
| Molecular Weight | 153.57 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 30818-28-1 | [1] |
Thermal Properties
There is a significant discrepancy in the reported melting point of 4-Chloro-2-hydroxybenzonitrile in commercially available sources. This highlights the critical need for experimental verification of this property before use.
| Property | Value Range 1 | Value Range 2 | Source(s) |
| Melting Point | 76-79 °C | 148-152 °C | [2] |
This wide variation suggests potential impurities, isomeric confusion, or errors in the reported data. Researchers should perform their own melting point determination to ascertain the purity of their material.
| Property | Value | Source(s) |
| Boiling Point | 269.2 °C at 760 mmHg (Predicted) | |
| Flash Point | 116.6 °C (Predicted) |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble/Sparingly soluble | [2] |
| Organic Solvents | Soluble in ethanol, acetone, methanol, dichloromethane | [2] |
The phenolic hydroxyl group can participate in hydrogen bonding, which may influence its solubility in polar aprotic solvents.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons, with chemical shifts and coupling constants influenced by the positions of the three different substituents. A broad singlet for the phenolic hydroxyl proton is also expected.
-
¹³C NMR: Resonances for the seven carbon atoms, including the quaternary carbons attached to the chloro, hydroxyl, and cyano groups, and the carbon of the nitrile group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, C-Cl stretching, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Synthesis and Reactivity
Proposed Synthetic Route: The Sandmeyer Reaction
A plausible and well-established method for the synthesis of 4-Chloro-2-hydroxybenzonitrile is the Sandmeyer reaction, starting from 2-amino-4-chlorophenol. This classical transformation is a cornerstone in aromatic chemistry for the introduction of a cyano group.[4]
The reaction proceeds via a two-step sequence:
-
Diazotization: The primary aromatic amine, 2-amino-4-chlorophenol, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group, yielding 4-Chloro-2-hydroxybenzonitrile.
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Experimental Protocol: A Generalized Procedure
-
Step 1: Diazotization of 2-Amino-4-chlorophenol
-
Dissolve 2-amino-4-chlorophenol in a suitable aqueous acid (e.g., 2 M HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding to the next step.
-
-
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Chemical Reactivity
The reactivity of 4-Chloro-2-hydroxybenzonitrile is dictated by its three functional groups:
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity allows for the formation of a phenoxide, which can act as a nucleophile.
-
Aryl Chloride: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under forcing conditions (e.g., high temperature and pressure or transition-metal catalysis).
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.
Applications in Drug Discovery and Development
Substituted benzonitriles are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can serve as a precursor to other functional groups or act as a key binding element in interactions with biological targets.
While a direct and specific application of 4-Chloro-2-hydroxybenzonitrile as a starting material for a marketed drug has not been identified in the current literature search, its structural motifs are present in various biologically active molecules. Chlorinated aromatic compounds are prevalent in pharmaceuticals, often influencing the compound's metabolic stability and binding affinity.
The general class of chlorobenzonitriles serves as key intermediates in the production of a range of pharmaceuticals, including antihypertensive, anti-inflammatory, and antiviral drugs.[1] For instance, the related compound 4-chlorobenzonitrile is a known intermediate in the synthesis of various APIs.
The potential for 4-Chloro-2-hydroxybenzonitrile in drug discovery lies in its utility as a scaffold for generating libraries of compounds for screening. The three distinct functional groups offer handles for diverse chemical modifications, allowing for the exploration of structure-activity relationships.
Safety and Handling
4-Chloro-2-hydroxybenzonitrile is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Chloro-2-hydroxybenzonitrile is a chemical compound with a well-defined structure and a range of predictable chemical properties. While there is a notable discrepancy in its reported melting point that warrants experimental clarification, its synthesis via the Sandmeyer reaction is a theoretically sound and established method. Although its direct application in the synthesis of specific commercial drugs is not prominently documented, its structural features make it a potentially valuable intermediate for the synthesis of novel chemical entities in drug discovery and other areas of chemical research. As with any chemical reagent, careful handling and thorough characterization are paramount for its effective and safe use.
References
-
PubChem. (n.d.). 4-Chloro-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 4-Chloro-2-Hydroxy-. Retrieved from [Link]
-
Anshul Specialty Molecules Private Ltd. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
